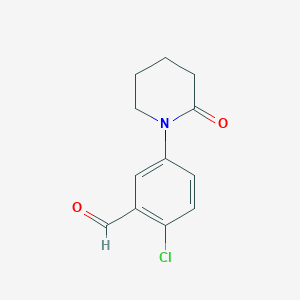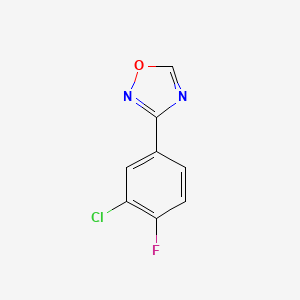
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring attached to an acetamide group, with a phenoxyphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 1H-indole with 4-phenoxyphenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or an amine derivative, to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
2-(1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxyphenyl group, which can enhance its biological activity and selectivity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c25-22(16-24-15-14-17-6-4-5-9-21(17)24)23-18-10-12-20(13-11-18)26-19-7-2-1-3-8-19/h1-15H,16H2,(H,23,25) |
InChI Key |
ZQDPADWPYIRFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


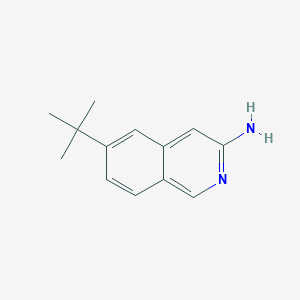
![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)
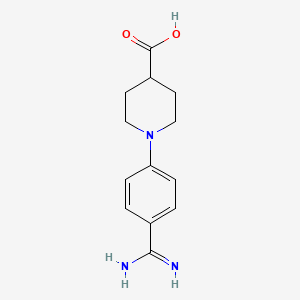
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)
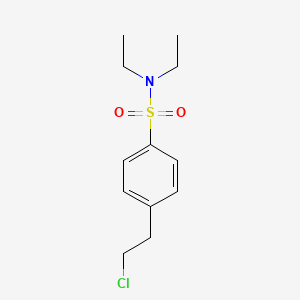

![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)
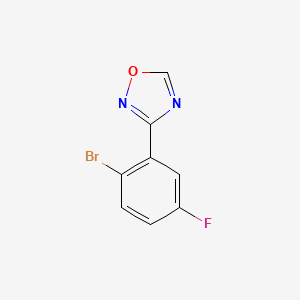
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)
